molecular formula C8H12N2O2S B008317 4-(aminomethyl)-N-methylbenzenesulfonamide CAS No. 101252-53-3

4-(aminomethyl)-N-methylbenzenesulfonamide

Cat. No. B008317
M. Wt: 200.26 g/mol
InChI Key: DXALCZRZTHZBIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(aminomethyl)-N-methylbenzenesulfonamide and related compounds typically involves multiple steps, including reactions with primary amines and subsequent modifications. For instance, compounds like N-allyl-N-benzyl-4-methylbenzenesulfonamide were prepared via a two-step synthetic process, starting from 4-methylbenzenesulfonyl chloride, highlighting the versatility in synthesizing substituted N-benzyl-4-methylbenzenesulfonamides (Stenfors & Ngassa, 2020).

Molecular Structure Analysis

Molecular structure analysis of 4-(aminomethyl)-N-methylbenzenesulfonamide derivatives reveals their crystalline form and detailed geometric parameters. Techniques such as X-ray crystallography provide insights into the arrangement of atoms within the molecule, as seen in studies of similar compounds where crystallographic characterization was crucial for understanding the molecular layout (Ceylan et al., 2015).

Chemical Reactions and Properties

The reactivity of 4-(aminomethyl)-N-methylbenzenesulfonamides includes its participation in various chemical reactions, such as N-alkylation processes that demonstrate its potential for generating diverse chemical structures. This versatility is essential for chemical synthesis and modifications of the parent compound for specific applications (Lu et al., 2015).

Physical Properties Analysis

The physical properties of 4-(aminomethyl)-N-methylbenzenesulfonamide, such as solubility in different solvents, are critical for its application in various domains. Research on solubility and solution thermodynamics in binary solvent mixtures provides valuable information on the environmental and processing conditions suitable for its use (Asadi et al., 2020).

Chemical Properties Analysis

Investigations into the chemical properties of 4-(aminomethyl)-N-methylbenzenesulfonamide reveal its functionality and reactivity under different conditions. For example, studies on the reactivity of sulfonamide derivatives in N-acylation reactions in water highlight the chemical versatility and potential for selective modifications of amines, showcasing the compound's adaptability in chemical synthesis (Ebrahimi et al., 2015).

Scientific Research Applications

  • Cancer Research : The N-sulfonamide derivative plays a crucial role in regulating DNA binding, DNA cleavage, and anticancer activity of copper(II)-sulfonamide complexes (González-Álvarez et al., 2013).

  • Pharmaceutical Potential : N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS) shows promising potential as a pharmaceutical agent due to its unique properties and stability (Murthy et al., 2018).

  • Chemical Synthesis : A one-pot synthesis of substituted N-benzyl-4-methylbenzenesulfonamides has been developed, leading to the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide (Stenfors & Ngassa, 2020).

  • Antibacterial Activity : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) showed promising antibacterial activity against various bacterial strains and inhibitory potential against Lipoxygenase (Abbasi et al., 2017).

  • Anti-HIV Activity : N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives exhibit potential anti-HIV activity with a weak cytotoxic effect (Brzozowski & Sa̧czewski, 2007).

  • Anti-Inflammatory Agents : Aminobenzenesulfonamide derivatives of mefenamic acid maintain anti-inflammatory activity, with some compounds showing comparable activity to diclofenac (Mahdi, 2017).

  • Cardiac Research : 4-Anilinoquinazolines, with N-methylbenzenesulfonamide, show potential as potent inhibitors of cardiac troponin I-interacting kinase (TNNi3K) (Asquith et al., 2020).

  • HIV-1 Prevention : Methylbenzenesulfonamide CCR5 antagonists have potential as targeted preparations for HIV-1 prevention, opening avenues for drug development (Cheng De-ju, 2015).

Future Directions

The future directions for research on “4-(aminomethyl)-N-methylbenzenesulfonamide” are not explicitly mentioned in the available literature. However, compounds with similar structures have been studied for their potential applications in various fields. For example, a lead-iodide hybrid biaxial ferroelectric, which contains a 4-(aminomethyl)piperidinium group, has been studied for its potential in optoelectronic device applications10.


properties

IUPAC Name

4-(aminomethyl)-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-10-13(11,12)8-4-2-7(6-9)3-5-8/h2-5,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXALCZRZTHZBIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586099
Record name 4-(Aminomethyl)-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(aminomethyl)-N-methylbenzenesulfonamide

CAS RN

101252-53-3
Record name 4-(Aminomethyl)-N-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101252-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Aminomethyl)-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)-N-methylbenzene-1-sulfonamide
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Synthesis routes and methods

Procedure details

A mixture of 4-azidomethyl-N-methyl-benzenesulfonamide (2.20 g, 10.0 mmol), cyclohexadiene (8.90 mL, 90.0 mmol) and palladium hydroxide (20% on carbon, 1.4 g, 2.0 mmol) in MeOH (20 mL) was warmed at 65° C. for 2 hours. The solution was cooled to room temperature and filtered through diatomaceous earth. The solvent was removed in vacuo to afford 4-aminomethyl-N-methyl-benzenesulfonamide
Name
4-azidomethyl-N-methyl-benzenesulfonamide
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
O Hsia, M Hinterndorfer, AD Cowan, K Iso, T Ishida… - bioRxiv, 2023 - scholar.archive.org
Targeted protein degradation is a drug modality represented by compounds that recruit a target to an E3 ubiquitin ligase to promote target ubiquitination and proteasomal degradation. …
Number of citations: 5 scholar.archive.org

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